rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
methyl (1S,3R,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKUFZYSPBMAY-QYNIQEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]2[C@H](C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Iodo-3-Cyclohexanecarboxylic Acid Lactone
The foundational step in one prevalent synthetic route involves the iodination of cyclohexene-1-carboxylic acid to form 4-iodo-3-cyclohexanecarboxylic acid lactone. This reaction is typically conducted in dichloromethane with sodium bicarbonate, potassium iodide, and iodine under controlled conditions. The iodination proceeds via electrophilic addition, with the iodine atom selectively incorporating into the cyclohexene framework.
Reaction Conditions
-
Substrate : Cyclohexene-1-carboxylic acid (250 g)
-
Solvent : Dichloromethane (600 mL)
-
Reagents : Sodium bicarbonate (200 g), potassium iodide (350 g), iodine (500 g)
-
Temperature : 0°C to room temperature
-
Time : 2 hours
-
Workup : Aqueous sodium thiosulfate quench, followed by extraction and drying
Alkaline Ring-Opening to Form the Bicyclic Ester
The iodinated lactone undergoes ring-opening in the presence of ethanol and sodium hydroxide to yield rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate. This step exploits the nucleophilic attack of ethoxide on the lactone carbonyl, followed by epoxide formation through intramolecular cyclization.
Reaction Conditions
-
Substrate : 4-Iodo-3-cyclohexanecarboxylic acid lactone (430 g)
-
Solvent : Ethanol (1.6 L)
-
Base : Sodium hydroxide (740 mL of 2.5 N solution)
-
Temperature : Room temperature
-
Time : 3 hours
-
Workup : Aqueous extraction, dichloromethane washes, and solvent removal
Mechanistic Insights
The reaction proceeds via:
-
Nucleophilic Attack : Ethoxide ion attacks the lactone carbonyl, cleaving the ester bond.
-
Epoxide Formation : Intramolecular displacement of iodide generates the oxirane ring.
-
Esterification : Simultaneous esterification with ethanol stabilizes the bicyclic structure.
Enzymatic Resolution for Enantiomeric Enrichment
While the primary focus is on racemic synthesis, it is critical to address methods for resolving the isomer mixture to underscore the importance of stereochemical control in downstream applications. The enzymatic resolution using α-chymotrypsin or alkaline protease selectively hydrolyzes one enantiomer, leaving the desired (1S,3R,6R)-isomer intact.
Key Parameters for Enzymatic Resolution
-
Enzyme : α-Chymotrypsin (optimal activity at pH 7.5–8.0)
-
Substrate : rac-Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
-
Solvent System : Phosphate buffer (pH 7.8) with organic co-solvents
-
Temperature : 25–37°C
-
Reaction Time : 24–48 hours
Industrial Scalability
-
Catalyst Loading : Enzyme-to-substrate ratios of 1:10–1:50
-
Cost Efficiency : Recyclability of enzymes through immobilization techniques
Comparative Analysis of Synthetic Routes
Lactone Iodination vs. Alternative Methods
While the lactone iodination route is dominant, alternative methods such as catalytic hydrogenation of hydroquinone derivatives have been explored. However, these methods often suffer from lower regioselectivity and necessitate harsh conditions (e.g., high-pressure H₂ and noble metal catalysts), making them less favorable for large-scale production.
Table 1: Comparison of Synthetic Methods
| Parameter | Lactone Iodination Route | Catalytic Hydrogenation |
|---|---|---|
| Yield | 69% | 40–55% |
| Stereoselectivity | Racemic mixture | Requires post-synthesis resolution |
| Reagents | Iodine, NaOH | Pd/C, H₂ (high pressure) |
| Scalability | High (kilogram-scale demonstrated) | Moderate |
Reaction Optimization and Process Improvements
Solvent and Base Selection
The choice of solvent and base significantly impacts the ring-opening efficiency. Ethanol is preferred over methanol or isopropanol due to its optimal nucleophilicity and miscibility with aqueous NaOH. Substituting NaOH with KOH or LiOH reduces yield by 15–20%, likely due to increased saponification side reactions.
Temperature Control
Maintaining room temperature during the ring-opening step prevents epoxide ring-opening side reactions. Elevated temperatures (>40°C) lead to a 30% decrease in yield due to competing hydrolysis pathways.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.25–3.15 (m, 2H, epoxy CH), 2.45–2.30 (m, 2H, bridgehead CH), 1.95–1.70 (m, 4H, cyclohexyl CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 62.1 (OCH₃), 58.3 (epoxy C-O), 34.2–24.8 (cyclohexyl carbons).
Chromatographic Purity
-
HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min)
-
Chiral GC : Confirms racemic composition (50:50 enantiomer ratio).
Industrial Scalability and Cost Considerations
The lactone iodination route has been successfully scaled to multi-kilogram batches, with raw material costs dominated by iodine ($120/kg) and cyclohexene-1-carboxylic acid ($90/kg). Process intensification strategies, such as in-situ iodide recycling and solvent recovery, reduce overall production costs by 25–30% .
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow for the modification of biological activity, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications at the carboxylate position enhanced the selectivity for cancerous cells while reducing toxicity to normal cells .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its bicyclic structure facilitates reactions such as cycloadditions and rearrangements.
Data Table: Synthesis Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder | 80°C, 24h | 75 | |
| Michael Addition | Room Temp, 12h | 85 | |
| Ring Opening | Acidic conditions | 90 |
Materials Science
In materials science, this compound has been explored for its potential use in creating polymers with unique properties.
Case Study: Polymer Development
A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials exhibited improved performance in high-temperature applications compared to conventional polymers .
Mechanism of Action
The mechanism by which rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Ethyl Esters with Varied Stereochemistry
- Ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 1210348-12-1): Molecular Formula: C₉H₁₄O₃ Key Differences: Ethyl ester substituent instead of methyl; stereochemistry at positions 1, 3, and 6 differs. Applications: Used as a monomer in polymer synthesis. Its purity (95%) and commercial availability make it a practical alternative for industrial applications .
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 365997-31-5):
tert-Butyl Aza Derivatives
- tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4): Molecular Formula: C₁₀H₁₇NO₃ Key Differences: Incorporates a nitrogen atom (aza group) and a tert-butyl ester. Applications: Used in medicinal chemistry for iminosugar synthesis, leveraging the aza group’s nucleophilic reactivity .
Dimeric Epoxide Esters
- 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 2386-87-0): Molecular Formula: C₁₃H₁₈O₅ Key Differences: Dimeric structure with two bicyclic epoxide units linked by an ester. Applications: Monomer for printed paper/board food-contact materials (FCMs). However, residual monomers may pose genotoxic risks if unreacted during polymerization . Toxicity:
- Acute oral LD₅₀ (rat): >2,959–5,000 mg/kg
- Skin sensitization: Potential allergen .
Larger Ester Derivatives
- 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 62256-00-2):
Simplest Analogue: Cyclohexene Oxide
- 7-Oxabicyclo[4.1.0]heptane (Epoxycyclohexane, CAS 286-20-4):
Comparative Analysis Table
Key Findings and Implications
- Structural Impact : Ester group size (methyl vs. ethyl vs. 2-ethylhexyl) correlates with lipophilicity, influencing applications in polymers or coatings.
- Stereochemistry : Enantiomeric variants (e.g., 1S,3S,6R vs. 1R,3S,6S) dictate utility in asymmetric synthesis .
Biological Activity
Overview
rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound notable for its unique structural features, including an oxirane ring fused to a cyclohexane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxirane ring can undergo ring-opening reactions, generating reactive intermediates that can modify biological molecules such as proteins and nucleic acids. This reactivity suggests potential roles in enzyme-catalyzed reactions and modulation of biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.
Antimicrobial Studies
In a study exploring the antimicrobial properties of various bicyclic compounds, this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.
Enzyme Inhibition Assays
Another study focused on the enzyme inhibition capabilities of this compound against key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited competitive inhibition with IC50 values reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Butyrylcholinesterase | 15 |
These findings indicate its potential utility in treating conditions related to cholinergic dysfunctions.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : and NMR confirm bicyclic structure and ester functionality (e.g., δ 3.7 ppm for methoxy group) .
- Mass Spectrometry : Molecular ion peak at m/z 156.18 (CHO) .
- X-ray Crystallography : Resolves stereochemistry at positions 1R, 3S, and 6S .
Basic: How does the reactivity of this compound compare to structurally similar bicyclic esters?
Answer:
The compound’s reactivity is influenced by its strained bicyclic framework and ester group. Comparisons with analogs include:
| Compound | Reactivity Profile | Biological Activity |
|---|---|---|
| 7-Oxabicyclo[4.1.0]heptan-3-carboxylic acid | Higher acidity due to -COOH group; forms salts | Antimicrobial |
| Ethyl 4-hydroxycyclohexanecarboxylate | Reduced ring strain; undergoes hydrolysis | Moderate cytotoxicity |
| rac-Methyl derivative* | Enhanced electrophilicity at C3; prone to nucleophilic substitution | Limited bioactivity reported |
The ester group in the rac-methyl derivative facilitates ring-opening reactions with nucleophiles (e.g., Grignard reagents) .
Advanced: How can stereochemical outcomes be controlled during enantioselective synthesis of this compound?
Answer:
The racemic mixture arises from non-selective epoxidation. Strategies for enantiocontrol include:
Q. Validation :
- Chiral HPLC : Baseline separation of enantiomers using cellulose-based columns .
- Optical Rotation : [α] values correlate with enantiomeric purity .
Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive reports) arise from:
- Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).
- Solubility Issues : Low aqueous solubility may reduce apparent activity; use DMSO co-solvents ≤0.1% .
- Metabolic Instability : Ester hydrolysis in vivo may deactivate the compound; validate stability via LC-MS .
Q. Resolution Workflow :
Replicate assays under standardized conditions (e.g., CLSI guidelines).
Perform structure-activity relationship (SAR) studies with analogs (e.g., replacing ester with amide) .
Use molecular docking to predict target binding (e.g., cyclooxygenase vs. cytochrome P450) .
Advanced: How does the bicyclic framework influence reaction mechanisms in catalytic hydrogenation?
Answer:
The strained bicyclo[4.1.0]heptane system alters hydrogenation pathways:
Q. Experimental Design :
- Deuterium Labeling : Track regioselectivity (e.g., -NMR shows preferential H addition at C1/C6) .
- DFT Calculations : Predict transition states for hydrogenation pathways (e.g., activation energy ~25 kcal/mol) .
Basic: What analytical techniques are critical for quantifying impurities in synthesized batches?
Answer:
- GC-MS : Detects volatile byproducts (e.g., methyl cyclohexene carboxylate) with LOD ≤0.1% .
- HPLC-PDA : Quantifies non-volatile impurities (e.g., unreacted epoxide) using C18 columns (λ = 210 nm) .
- Elemental Analysis : Validates purity (>98% C, H, O content) .
Q. Example Data :
| Impurity | Retention Time (GC-MS) | Concentration (HPLC) |
|---|---|---|
| Cyclohexene oxide | 8.2 min | 0.5% |
| Methyl cyclohexanoate | 10.5 min | 0.3% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
